molecular formula C21H18N4OS B12032361 5-(3-Ethoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 764711-87-7

5-(3-Ethoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12032361
CAS No.: 764711-87-7
M. Wt: 374.5 g/mol
InChI Key: PQXKEHSBOURJJR-HYARGMPZSA-N
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Description

5-(3-Ethoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with an ethoxyphenyl group, a naphthalenylmethylene group, and a triazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the triazole intermediate with an ethoxyphenyl halide under basic conditions.

    Addition of the Naphthalenylmethylene Group: The final step includes the condensation of the triazole derivative with naphthalenylmethylene amine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the triazole ring or the naphthalenylmethylene group, resulting in various reduced derivatives.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Reduced triazole derivatives and naphthalenylmethylene amines.

    Substitution: Halogenated ethoxyphenyl derivatives.

Scientific Research Applications

5-(3-Ethoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: The compound can interact with cellular receptors, altering signal transduction pathways.

    Pathways Involved: Key pathways include those related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Chlorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

  • Ethoxyphenyl Group : The presence of the ethoxy group enhances the compound’s lipophilicity and potential biological activity.
  • Naphthalenylmethylene Group : This group contributes to the compound’s ability to interact with aromatic amino acids in proteins, enhancing its binding affinity.

This detailed article provides a comprehensive overview of 5-(3-Ethoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

764711-87-7

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H18N4OS/c1-2-26-18-11-6-9-16(13-18)20-23-24-21(27)25(20)22-14-17-10-5-8-15-7-3-4-12-19(15)17/h3-14H,2H2,1H3,(H,24,27)/b22-14+

InChI Key

PQXKEHSBOURJJR-HYARGMPZSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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